Cas no 116314-67-1 (Entacapone)

Entacapone 化学的及び物理的性質
名前と識別子
-
- Entacapone
- C071192
- Novartis brand of entacapone
- N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- 2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide
- (E)-2-Cyano-3-(3,4-dihydroxy-5-nitro-phenyl)-N,N-diethyl-prop-2-enamide
- SR-05000001452
- ENTACAPONE (MART.)
- CCG-213064
- Entacapone [USAN:USP:INN:BAN]
- Entacapone orion
- SCHEMBL34505
- ENTACAPONE [EP MONOGRAPH]
- (E)-Entacapone
- Entacapone?
- NCGC00164555-02
- C07943
- HMS3713B20
- NCGC00164555-10
- CAS-130929-57-6
- ENTACAPONE [JAN]
- CHEMBL953
- HMS3885K09
- s3147
- 130929-57-6
- HY-14280
- UNII-4975G9NM6T
- 2-cyano-3-(5-dihydroxyamino-3,4-dioxo-1-cyclohexa-1,5-dienyl)-N,N-diethyl-prop-2-enamide
- AB01275450_02
- BDBM50108879
- Entacom
- (E)-.ALPHA.-CYANO-N,N-DIETHYL-3,4-DIHYDROXY-5-NITROCINNAMAMIDE
- SR-05000001452-3
- CHEBI:4798
- OR-611
- STALEVO COMPONENT ENTACAPONE
- CS-1266
- D00781
- BRD-K83636919-001-03-0
- 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
- Entacapone (USAN:USP:INN:BAN)
- NS00006886
- Entacapone teva
- BCP9000645
- ENTACAPONE [USP-RS]
- Tox21_112184_1
- 116314-67-1
- NCGC00164555-01
- 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)-
- Comtess
- LEVODOPA/CARBIDOPA/ENTACAPONE ORION COMPONENT ENTACAPONE
- (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- ENTACAPONE [USP MONOGRAPH]
- E0961
- NCGC00164555-03
- SR-05000001452-2
- (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
- (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- ENTACAPONE [VANDF]
- Q416444
- J-005902
- 4975G9NM6T
- ENTACAPONE [MI]
- (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- ENTACAPONE [WHO-DD]
- ENTACAPONE COMPONENT OF STALEVO
- (E)-alpha-Cyano-N,N-diethyl-3,4-dihydroxy-5-nitrocinnamamide
- ENTACAPONE [EMA EPAR]
- 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-n,n-diethyl-2-propenamide
- ENTACAPONE (USP-RS)
- AKOS015907685
- Entacapona
- 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-
- DTXCID3026439
- ENTACAPONE (USP MONOGRAPH)
- SW199035-2
- DTXSID5046439
- MFCD00866580
- CORBILTA COMPONENT ENTACAPONE
- AB01275450-01
- BRD-K83636919-001-05-5
- EX-A1130
- GTPL6647
- HMS2089O16
- PD9
- ENTACAPONE COMPONENT OF CORBILTA
- HSDB 8251
- BIDD:GT0026
- SR-05000001452-1
- N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide
- ENTACAPONE [USAN]
- Entacaponum (INN-Latin)
- SCHEMBL13596593
- BRD-K83636919-001-04-8
- J-008069
- OR611
- COM-998
- AB01275450_03
- ENTACAPONE [INN]
- (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
- AC-393
- ENTACAPONE (EP MONOGRAPH)
- Entacaponum [INN-Latin]
- Entacapone (JP17/USP/INN)
- Tox21_112184
- ENTACAPONE [MART.]
- GLXC-01688
- SCHEMBL34504
- ENTACAPONE [ORANGE BOOK]
- AKOS015965009
- (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- BRD-K83636919-001-01-4
- Entacapona [INN-Spanish]
- Comtan
- OR 611
- Entacaponum (Latin)
- N04BX02
- DB00494
- Comtan (TN)
- Entacapona (INN-Spanish)
- 686349-59-7
- Entacaponum
- (~{E})-2-cyano-~{N},~{N}-diethyl-3-[3-nitro-4,5-bis(oxidanyl)phenyl]prop-2-enamide
-
- インチ: InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
- InChIKey: JRURYQJSLYLRLN-BJMVGYQFSA-N
- ほほえんだ: CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
計算された属性
- せいみつぶんしりょう: 305.10117059g/mol
- どういたいしつりょう: 305.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 130Ų
Entacapone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | E5575-25 mg |
Entacapone |
116314-67-1 | ≥98% | 25mg |
$114.10 | 2023-07-11 | |
LKT Labs | E5575-25mg |
Entacapone |
116314-67-1 | ≥98% | 25mg |
$119.80 | 2024-05-21 | |
LKT Labs | E5575-100 mg |
Entacapone |
116314-67-1 | ≥98% | 100MG |
$330.70 | 2023-07-11 | |
LKT Labs | E5575-100mg |
Entacapone |
116314-67-1 | ≥98% | 100mg |
$347.20 | 2024-05-21 | |
LKT Labs | E5575-500mg |
Entacapone |
116314-67-1 | ≥98% | 500mg |
$1258.80 | 2024-05-21 | |
LKT Labs | E5575-500 mg |
Entacapone |
116314-67-1 | ≥98% | 500MG |
$1,198.90 | 2023-07-11 |
Entacapone 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Entacaponeに関する追加情報
Entacapone (CAS No. 116314-67-1): A Comprehensive Overview in Modern Medicinal Chemistry
Entacapone, chemically identified by the CAS number 116314-67-1, represents a significant advancement in the field of medicinal chemistry, particularly in the management of metabolic disorders. This compound has garnered considerable attention due to its unique mechanism of action and its role in enhancing therapeutic outcomes for patients with specific health conditions. The development and application of Entacapone have been deeply influenced by ongoing research, which continues to uncover new insights into its pharmacological properties and potential applications.
The chemical structure of Entacapone is meticulously designed to interact with biological targets in a highly specific manner. As a member of the hydroxamic acid class, it exhibits distinct binding characteristics that differentiate it from other therapeutic agents. This specificity is crucial for minimizing side effects and maximizing efficacy, which are paramount considerations in modern drug design. The molecular framework of Entacapone is optimized to facilitate its role as a potent inhibitor, a property that has been extensively studied in various preclinical and clinical settings.
In recent years, Entacapone has been extensively researched for its potential in treating conditions related to dopamine metabolism. Its ability to modulate the activity of the COMT enzyme has opened new avenues for therapeutic intervention in neurological disorders. Studies have demonstrated that Entacapone can significantly enhance the levels of neurotransmitters such as dopamine by inhibiting their degradation. This mechanism has made it a valuable component in combination therapies aimed at managing symptoms associated with dopamine dysregulation.
The clinical significance of Entacapone is further underscored by its integration into standard treatment protocols for certain neurological conditions. Its use in conjunction with other medications has shown promising results in improving patient outcomes. The compound's pharmacokinetic profile, characterized by its rapid absorption and prolonged duration of action, makes it particularly suitable for once-daily dosing regimens. This aspect is particularly beneficial for patients who require consistent therapeutic levels over extended periods.
Advances in pharmacogenomics have also contributed to a deeper understanding of how Entacapone interacts with individual patients. Genetic variations can influence drug metabolism and response, and Entacapone's efficacy is no exception. Research into personalized medicine approaches has highlighted the importance of tailoring treatment plans based on genetic predispositions, which could further enhance the therapeutic benefits of Entacapone.
The future development of Entacapone is likely to be shaped by emerging trends in drug discovery and biotechnology. Innovations such as structure-based drug design and high-throughput screening are expected to yield novel derivatives with improved properties. These advancements could expand the therapeutic applications of Entacapone beyond its current scope, potentially addressing additional health conditions that involve dopamine metabolism.
Moreover, the growing interest in combination therapies suggests that Entacapone may find new roles alongside existing treatments. Its ability to complement other therapeutic agents makes it a versatile tool in the pharmacopeia, offering clinicians multiple options for managing complex conditions. The ongoing research into synergistic effects between Entacapone and other compounds holds promise for developing more comprehensive treatment strategies.
The regulatory landscape for Entacapone continues to evolve, reflecting the dynamic nature of medicinal chemistry and healthcare innovation. Regulatory agencies closely monitor new clinical data to ensure that the compound remains safe and effective for its intended uses. As research progresses, additional approvals may be obtained for novel indications, further solidifying Entacapone's position as a cornerstone in modern therapeutics.
In conclusion, Entacapone (CAS No. 116314-67-1) exemplifies the intersection of cutting-edge chemical research and clinical application. Its unique pharmacological properties have been instrumental in addressing specific health challenges related to dopamine metabolism. The compound's continued development and exploration into new therapeutic avenues underscore its importance in advancing patient care. As research progresses, Entacapone is poised to remain at the forefront of medicinal chemistry innovation, offering new hope for patients worldwide.
116314-67-1 (Entacapone) 関連製品
- 857629-79-9((2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide)
- 130929-57-6(Entacapone)
- 1150310-15-8((αE)-α-(3,4-Dihydroxy-5-nitrophenyl)methylene-β-oxo-1-piperidinepropanenitrile)
- 145195-63-7(cis-Entacapone)
- 1261928-73-7(6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid)
- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)
- 52008-94-3(1,1'-Biphenyl, 4-methoxy-2-methyl-)
- 1415392-99-2(1-(3-aminopropoxy)-1-ethoxyethane)
- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)




